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Compound of Interest

3-Methoxyisoxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B15216369

Get Quote

Part 1: Executive Summary & Structural Logic

3-Methoxyisoxazole-5-carbaldehyde (CAS: 16446-36-9) is a functionalized isoxazole
derivative characterized by an electron-rich methoxy group at the C3 position and an electron-
withdrawing formyl (aldehyde) group at the C5 position. This "push-pull" electronic structure
significantly influences its spectroscopic signature, making it a distinct marker in synthetic
pathways targeting GABAergic ligands.

Structural Analysis

The molecule consists of a heteroaromatic isoxazole ring. The C3-Methoxy group acts as a
strong

-donor, shielding the C3 carbon and the adjacent ring nitrogen. Conversely, the C5-Aldehyde
exerts a strong mesomeric withdrawing effect, deshielding the C5 position and the aldehyde
proton.

e Formula:

e Molecular Weight: 127.10 g/mol
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» Key Features: Labile aldehyde (oxidation-prone), distinct methoxy singlet.

Part 2: Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The lack of coupling between the
aldehyde proton and the ring proton (due to the quaternary C5) simplifies the splitting pattern to
singlets.

H NMR Data (400 MHz, CDCI

)
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Analyst Note: The chemical shift of C-4 is a critical purity indicator. If the aldehyde oxidizes to
the carboxylic acid (3-methoxyisoxazole-5-carboxylic acid), the H-4 proton signal will shift

slightly downfield, and the carbonyl carbon signal will move to

160-165 ppm.

Infrared Spectroscopy (FT-IR)
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The IR spectrum is dominated by the conjugated system. The key diagnostic is the separation
between the aldehyde carbonyl stretch and the isoxazole ring breathing modes.

Carbonyl Stretch (

): 1695-1705 cm
(Strong). Lower than typical aliphatic aldehydes (1725 cm

) due to conjugation with the isoxazole ring.

Isoxazole Ring (

): 1610-1620 cm

(Medium).[1]

C-H Stretch (Aldehyde): 2850 & 2750 cm

(Fermi doublet, weak).

C-O Stretch (Methoxy): 1240-1260 cm

(Strong).

Mass Spectrometry (MS)

The fragmentation pattern follows a logical degradation of the isoxazole core.
 |onization Mode: EI (70 eV) or ESI (+).
e Molecular lon (
): m/z 127 (Base peak or high intensity).
Fragmentation Pathway (EI):
e (127)
Loss of CO (28)

m/z 99 (Ring contraction/rearrangement).
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e (127)
Loss of CH
(15)
m/z 112 (Loss of methoxy methyl).

e m/z 99

Loss of HCN (27)

m/z 72.

MS Fragmentation Logic Diagram

[M - COJ+ ; [M - CO - HCNJ+

m/z 99 m/z 72

Molecular lon
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- CH3 (15)
[M - CH3J+
m/z 112

Click to download full resolution via product page

Caption: Electron Impact (El) fragmentation pathway showing the primary loss of Carbon
Monoxide characteristic of isoxazole aldehydes.

Part 3: Experimental Protocols
Synthesis & Handling

The aldehyde is typically synthesized via the reduction of Methyl 3-methoxyisoxazole-5-
carboxylate or the oxidation of 3-Methoxyisoxazole-5-methanol.

Protocol: Controlled Reduction (from Ester)

o Dissolution: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous THF
under
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e Reduction: Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise over 30 mins.
¢ Quench: Quench with Methanol at -78°C, followed by saturated Rochelle’s salt solution.

o Extraction: Extract with DCM. The aldehyde is unstable on silica; use neutral alumina or
rapid filtration if purification is necessary.

Stability Warning

The C5-aldehyde is prone to auto-oxidation to the carboxylic acid upon exposure to air.
» Storage: Store under Argon at -20°C.
e Solvent: Use CDCI

filtered through basic alumina for NMR to remove acidic impurities that catalyze
decomposition.

References
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o Repository for the specific 1D NMR spectrum of the title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 2. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-
Methoxyisoxazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15216369/docs#technical-guide-spectroscopic-data-
of-3-methoxyisoxazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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